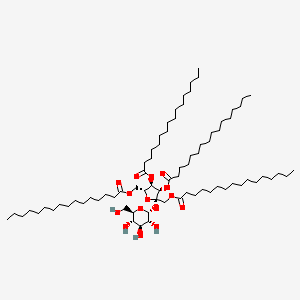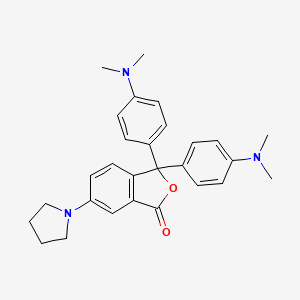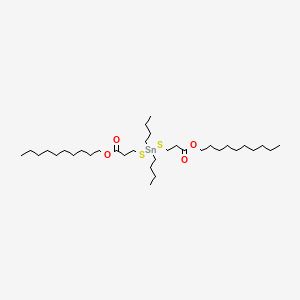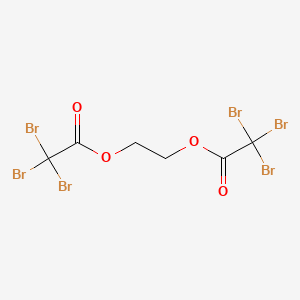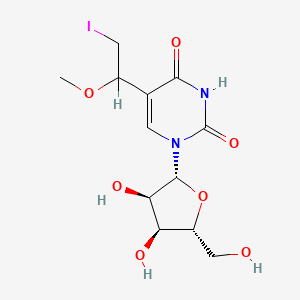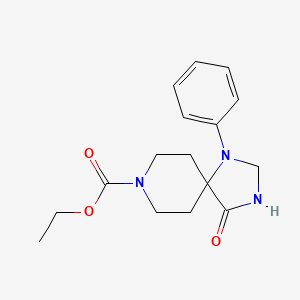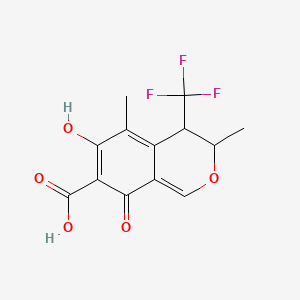
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system. The presence of various functional groups, including hydroxyl, carboxylic acid, and trifluoromethyl, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Citrinin: 4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid.
Coumarins: Benzopyran-2-ones with various substituents.
Uniqueness
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
142689-11-0 |
|---|---|
Molecular Formula |
C13H11F3O5 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
6-hydroxy-3,5-dimethyl-8-oxo-4-(trifluoromethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H11F3O5/c1-4-7-6(11(18)8(10(4)17)12(19)20)3-21-5(2)9(7)13(14,15)16/h3,5,9,17H,1-2H3,(H,19,20) |
InChI Key |
XLZJIFUGTLSUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C(=C(C(=O)C2=CO1)C(=O)O)O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


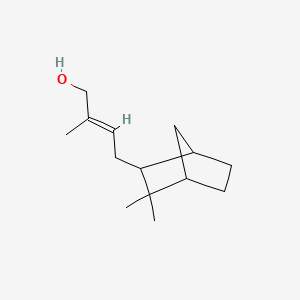
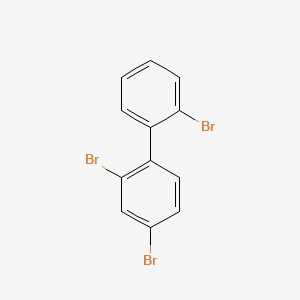
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
